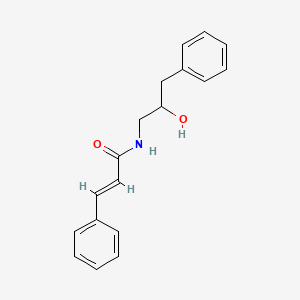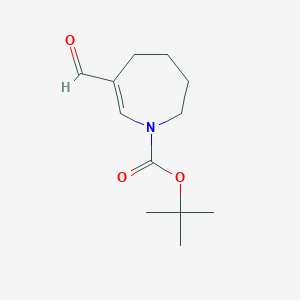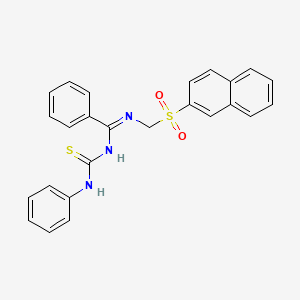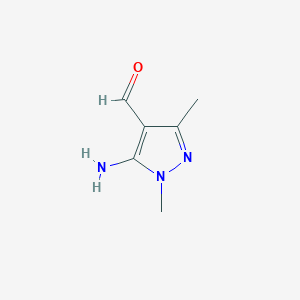
Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that is part of the quinolone family . Quinolones are a privileged scaffold in medicinal chemistry and have been reported to harbor vast therapeutic potential . They are used in a variety of drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .
Synthesis Analysis
The synthesis of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are advantageous due to their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, and creation of molecular diversity . The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate was deduced by 1H and 13C NMR spectroscopy . This technique allows for the identification of the compound’s structure based on the magnetic properties of its atoms.Chemical Reactions Analysis
The compound undergoes a Smiles rearrangement, a type of pericyclic reaction, during its synthesis . It also participates in an Ugi-type multicomponent condensation . Alkaline hydrolysis of the ethyl ester of the compound is accompanied by decarboxylation with loss of two molecules of CO2 .Scientific Research Applications
Catalytic Synthesis
Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate has been synthesized through efficient and clean methods. For instance, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a halogen-free and reusable Brønsted acidic ionic liquid catalyst facilitates the one-pot synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This method is noted for its simplicity, high yield, and short reaction time, with the additional advantage of the catalyst being recyclable without significant loss in activity (Khaligh, 2014).
Reactivity and Derivative Synthesis
Research into the reactivity of ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate derivatives has led to the development of various synthetic methods. These methods have enabled the preparation of novel quinolone and tetrahydro-4-oxoquinoline compounds with potential applications in drug discovery. Different reagents have been explored to modify the compound, resulting in the synthesis of new and unexpected dihydroquinoline derivatives with unique properties (Guillou et al., 1998).
Spectroscopic Characterization and Reactivity Studies
Detailed spectroscopic characterization and reactivity studies using density functional theory (DFT) and molecular dynamics (MD) simulations have provided insights into the fundamental reactive properties of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives. These studies offer a comprehensive understanding of the molecule's behavior, including its sensitivity towards autoxidation mechanisms and stability in aqueous environments, which are crucial for its potential application in medicinal chemistry and material science (Ranjith et al., 2017).
Antibacterial Activities
The antibacterial properties of quinoline derivatives, including ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate, have been explored, revealing moderate activity against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for new antibacterial agents, highlighting the potential of quinoline derivatives in addressing antibiotic resistance (Krishnakumar et al., 2012).
Mechanism of Action
Future Directions
The development of Ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate and similar compounds could lead to the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . This could potentially open up new avenues in medicinal chemistry and drug development .
properties
IUPAC Name |
ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSVXVJUZBUDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-fluorobenzoyl)-6'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2565124.png)




![1-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-[(2-methoxyphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565133.png)

![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)



